molecular formula C16H20N2O2 B7514394 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer B7514394
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: JICXRPRDYYQMLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological and psychiatric disorders. CPP-115 has shown promising results in preclinical studies for the treatment of these disorders, including epilepsy, addiction, and anxiety.

Wirkmechanismus

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide administration have been shown to have a number of biochemical and physiological effects. These include reduced seizure activity, reduced drug-seeking behavior, and anxiolytic effects. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. One limitation of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for research on 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in clinical settings. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in humans for the treatment of neurological and psychiatric disorders.

Synthesemethoden

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylphenylacetic acid with cyclopropanecarbonyl chloride to form the cyclopropyl carboxylic acid. This is followed by the reaction with 2,4,5-trichloropyrimidine to form the pyrrolidine ring. The final step involves the reaction with ammonia to form the carboxamide group.

Wissenschaftliche Forschungsanwendungen

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders. 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also demonstrated anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-3-4-13(7-11(10)2)17-16(20)12-8-15(19)18(9-12)14-5-6-14/h3-4,7,12,14H,5-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICXRPRDYYQMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.